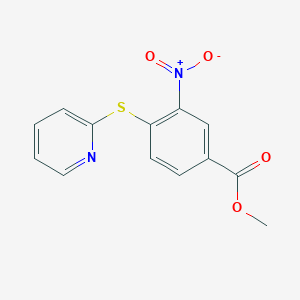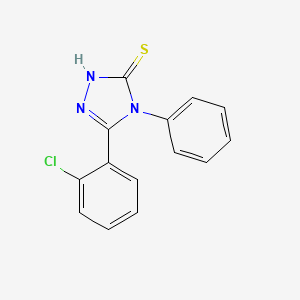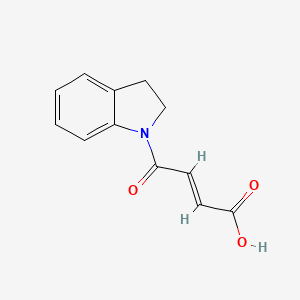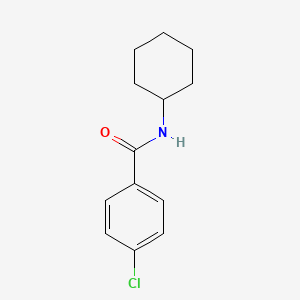
Ácido 3-(2-nitrofenoxi)propanoico
Descripción general
Descripción
3-(2-Nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanoic acid moiety.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As it is used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Result of Action
As it is used in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.
Análisis Bioquímico
Biochemical Properties
3-(2-Nitrophenoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, while its carboxylic acid group can form ester or amide bonds with proteins and enzymes. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
3-(2-Nitrophenoxy)propanoic acid affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-(2-Nitrophenoxy)propanoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activities. These interactions can result in changes in gene expression and modulation of biochemical pathways. The nitro group of the compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Nitrophenoxy)propanoic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. The temporal effects of the compound can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(2-Nitrophenoxy)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound can cause changes in biochemical pathways and cellular activities at different dosage levels. Threshold effects and toxicities have been observed in animal models, indicating the importance of dosage optimization in research .
Metabolic Pathways
3-(2-Nitrophenoxy)propanoic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The nitro group of the compound can be reduced to form amines, which can then be conjugated with other biomolecules. These metabolic pathways can influence the overall biochemical activity of the compound .
Transport and Distribution
The transport and distribution of 3-(2-Nitrophenoxy)propanoic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of 3-(2-Nitrophenoxy)propanoic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it can exert its effects .
Métodos De Preparación
The synthesis of 3-(2-Nitrophenoxy)propanoic acid typically involves the reaction of 2-nitrophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropanoic acid, leading to the formation of the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-(2-Nitrophenoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various alcohols and acid catalysts. The major products formed from these reactions include 3-(2-aminophenoxy)propanoic acid, substituted phenoxy derivatives, and esters of 3-(2-nitrophenoxy)propanoic acid .
Comparación Con Compuestos Similares
3-(2-Nitrophenoxy)propanoic acid can be compared with similar compounds such as 3-(4-nitrophenoxy)propanoic acid and 3-(2-aminophenoxy)propanoic acid. The key differences lie in the position and nature of the substituents on the phenoxy ring. For example, 3-(4-nitrophenoxy)propanoic acid has the nitro group in the para position, which affects its reactivity and physical properties. Similarly, 3-(2-aminophenoxy)propanoic acid has an amino group instead of a nitro group, leading to different chemical behavior and applications .
Similar Compounds
- 3-(4-Nitrophenoxy)propanoic acid
- 3-(2-Aminophenoxy)propanoic acid
- 3-(2-Hydroxyphenoxy)propanoic acid
These compounds share a similar core structure but differ in the nature and position of the substituents, which influence their chemical properties and applications.
Propiedades
IUPAC Name |
3-(2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYJDFJPJUROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284778 | |
| Record name | 3-(2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-59-0 | |
| Record name | 3-(2-Nitrophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)



![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)


![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)






